2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)19-14-4-2-13(3-5-14)10-16(23)20-15-6-8-21(11-15)17-18-7-9-24-17/h2-5,7,9,15H,6,8,10-11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPKZEWBRWOJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the acylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid. This intermediate is then coupled with a thiazole derivative and a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of acetamides, including this compound, exhibit notable antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
| Pseudomonas aeruginosa | 10 | 128 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Bacillus subtilis, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Case Study: Anticancer Evaluation
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to induce significant cell death in breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism was linked to the activation of caspase pathways, leading to apoptosis.
Synthesis and Characterization
The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed for characterization.
Synthesis Overview:
- Formation of Thiazole Ring : Utilizing thiazole precursors.
- Pyrrolidine Attachment : Coupling reactions to introduce the pyrrolidine moiety.
- Acetamide Group Addition : Final steps involve introducing the acetamido group to complete the structure.
Mechanism of Action
The mechanism by which 2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences between the target compound and structurally related acetamides:
Crystallographic and Conformational Insights
- This contrasts with 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, where the dichlorophenyl and thiazole planes are twisted by 61.8°, stabilizing R₂²(8) hydrogen-bonded dimers .
- Methoxy vs. Acetamido Groups : The methoxyphenyl analog () may exhibit improved solubility due to the electron-donating methoxy group, whereas the 4-acetamidophenyl group in the target compound provides additional hydrogen-bonding sites .
Key Research Findings and Trends
Hydrogen Bonding and Solubility : Thiazole and acetamide groups consistently contribute to hydrogen-bonding networks, influencing crystallinity and solubility. The target compound’s pyrrolidine may reduce crystallinity compared to rigid analogs .
Electron-Donating vs. Withdrawing Groups : Methoxy () and acetamido groups enhance solubility, whereas chloro substituents () prioritize lipophilicity .
Heterocyclic Diversity : Thiazole, pyridine, and pyrrolidine moieties offer distinct electronic profiles, enabling tailored interactions in drug design .
Biological Activity
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure features a thiazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of functional groups such as the acetamido and thiazole significantly influences its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are crucial for programmed cell death.
- Antimicrobial Properties : Compounds containing thiazole rings are frequently evaluated for their antibacterial and antifungal activities. Their efficacy against various pathogens is often assessed through in vitro assays.
- Anticonvulsant Effects : Some derivatives of this compound may show promise in treating epilepsy by modulating neuronal excitability.
Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives against several cancer cell lines (e.g., MCF7, PC3). The results indicated that specific analogs could significantly enhance caspase activity, leading to increased apoptosis in treated cells. For instance:
| Compound | Cell Line | Caspase Activation |
|---|---|---|
| 4b | MCF7 | High |
| 4c | MCF7 | Moderate |
These findings suggest that structural modifications can enhance anticancer efficacy by improving binding affinity to target proteins involved in cell survival pathways .
Antimicrobial Activity
Thiazole derivatives have been shown to possess antimicrobial properties. A comparative study highlighted the effectiveness of various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 32 µg/mL |
| Thiazole Derivative B | S. aureus | 16 µg/mL |
These results indicate that modifications to the thiazole structure can lead to enhanced antibacterial activity .
Anticonvulsant Activity
In animal models, certain derivatives showed promise in reducing seizure activity. A study compared their effects using standard models for epilepsy:
| Compound | Model Used | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| Derivative 1 | Maximal Electroshock | 100 | Effective |
| Derivative 2 | Pentylenetetrazole | 300 | Moderate |
The results indicated that lipophilicity plays a crucial role in the anticonvulsant activity of these compounds .
Case Studies
- Case Study on Anticancer Efficacy : A detailed investigation into a series of thiazole derivatives demonstrated significant apoptotic effects on breast cancer cell lines, correlating structural features with biological outcomes.
- Antimicrobial Evaluation : A systematic review highlighted the potential of thiazole derivatives as effective antimicrobial agents against resistant strains of bacteria, emphasizing their importance in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
